Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)13(14)6-7-13/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOPZPFJWLYNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374654-74-6 | |
| Record name | tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological systems. This article reviews the current understanding of its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications.
Chemical Structure and Properties
This compound can be characterized by its structural formula, which includes a piperidine ring substituted with a tert-butyl group and an aminocyclopropyl moiety. This unique structure may contribute to its biological activity by enhancing its interaction with specific receptors or enzymes.
The compound has been studied for its interactions with various biomolecules, particularly enzymes involved in metabolic pathways. Notable properties include:
- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. Such interactions can lead to alterations in metabolic rates and the efficacy of other therapeutic agents.
- Stability : In laboratory settings, the compound exhibits stability under standard conditions but may degrade over time when exposed to light or heat, impacting its long-term efficacy.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Gene Expression Modulation : The compound has been observed to modulate gene expression related to inflammatory responses, suggesting potential applications in inflammatory diseases .
- Cell Signaling Pathways : It affects cell signaling pathways, potentially leading to changes in cellular metabolism and function. For instance, it may alter pathways associated with cell proliferation and apoptosis .
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound involve several key processes:
- Binding Affinity : The compound binds to specific receptors or enzymes, leading to inhibition or activation of enzymatic activities. This binding can result in downstream effects on gene expression and cellular function .
- Dose-Dependent Effects : Studies in animal models suggest that the effects of this compound vary significantly with dosage. Lower doses may promote beneficial effects, while higher doses could lead to toxicity, including liver damage .
Pharmacological Implications
Given its biological activity, this compound may have therapeutic potential in various medical applications:
- Anti-inflammatory Potential : Its ability to modulate inflammatory gene expression positions it as a candidate for treating inflammatory disorders .
- Drug Development : The compound serves as a building block for developing targeted therapies in conditions like cancer, where modulation of specific pathways is crucial for effective treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated modulation of inflammatory markers in vitro. |
| Study B | Investigated dose-dependent effects on liver enzymes in animal models. |
| Study C | Explored potential as a therapeutic agent in targeted protein degradation strategies. |
These findings underscore the importance of further research into the pharmacodynamics and therapeutic applications of this compound.
Comparison with Similar Compounds
Structural and Reactivity Differences
- HA-9830 vs. QJ-4156: While HA-9830 has a piperidine core, QJ-4156 features an azetidine (4-membered ring), which increases ring strain and reduces conformational flexibility. The 1-aminocyclopropyl group in HA-9830 may enhance nucleophilicity compared to QJ-4156’s azetidine-bound amine .
- HA-9830 vs. In contrast, HA-9830’s cyclopropane ring offers rigidity but lacks hydrogen-bonding capacity, which may affect solubility and target interactions .
- HA-9830 vs. QV-8932 : The difluoroethyl group in QV-8932 increases lipophilicity (logP) and metabolic stability compared to HA-9830’s cyclopropane. This makes QV-8932 more suitable for blood-brain barrier penetration in CNS-targeted therapies .
- HA-9830 vs. Compound 2b : Compound 2b’s 4-bromobenzyloxy group introduces significant steric hindrance and electron-withdrawing effects, which could stabilize the molecule against oxidation. HA-9830’s smaller substituent may improve synthetic versatility in downstream modifications.
Physicochemical Properties
- Solubility : HA-9830’s primary amine and cyclopropane likely confer moderate aqueous solubility, whereas QV-8932’s difluoroethyl group and QK-2238’s diethoxy substituent may reduce solubility due to increased hydrophobicity .
- logP (estimated) : HA-9830’s logP is expected to be lower than QV-8932 (due to fluorine atoms) but higher than Compound 2b (due to bromine’s polarizability) .
Preparation Methods
Cyclopropanation of N-Boc Piperidine Derivatives
A key step in the preparation of the compound involves the cyclopropanation of N-Boc protected cyclic enamines or dihydropyridines to introduce the cyclopropyl moiety.
General Procedure : The cyclopropanation is typically performed by reacting N-Boc cyclic enamine substrates with dichlorocarbene generated in situ. This is achieved by adding 10 M sodium hydroxide (NaOH) aqueous solution slowly to a mixture of the N-Boc substrate and benzyltriethylammonium chloride in chloroform (CHCl3) at room temperature (20 °C) under vigorous stirring for 90–180 minutes. The organic phase is then washed, dried, and purified by silica gel chromatography to isolate the cyclopropane intermediate.
Example Intermediate : tert-Butyl 6,6-dichloro-2-azabicyclo[3.1.0]hexane-2-carboxylate is synthesized via this method as a key cyclopropane substrate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Substrate | N-Boc cyclic enamine (1 equiv) | Cyclopropanation with dichlorocarbene |
| Catalyst | Benzyltriethylammonium chloride (0.63 equiv) | Phase transfer catalyst |
| Base | 10 M NaOH aqueous solution (excess) | Generates dichlorocarbene in situ |
| Solvent | CHCl3 | Reaction medium |
| Temperature | 20 °C | Mild reaction conditions |
| Time | 90–180 minutes | Reaction duration |
| Workup | Wash with water and brine, dry over MgSO4, chromatographic purification | Isolated cyclopropane intermediate |
Conversion to Cyclopropylammonium Salts
Following cyclopropanation, the dichlorocyclopropane intermediates are converted into cyclopropylammonium salts by acid treatment.
- Procedure : Treatment of the dichlorocyclopropane intermediate with 12 M hydrochloric acid (HCl) in ethyl acetate (EtOAc) under stirring for 1 hour at room temperature yields the corresponding cyclopropylammonium chloride salts. The product is isolated by concentration under reduced pressure and vacuum drying, achieving yields around 90%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Substrate | tert-Butyl 6,6-dichloro-2-azabicyclo[3.1.0]hexane-2-carboxylate | Formation of ammonium salt |
| Acid | 12 M HCl aqueous (10 equiv) | Protonation and chloride salt formation |
| Solvent | Ethyl acetate (EtOAc) | Reaction medium |
| Temperature | Room temperature | Mild conditions |
| Time | 1 hour | Reaction time |
| Workup | Concentration and vacuum drying | Isolated ammonium salt (91% yield) |
Protection and Final Assembly
The piperidine nitrogen is protected by a tert-butyl carbamate (Boc) group to improve stability and facilitate purification.
Boc Protection : The Boc group can be introduced by reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, or by starting from Boc-protected piperidine derivatives.
Coupling Reactions : For related piperazine and piperidine derivatives, coupling with other functional groups is often performed using carbodiimide coupling agents (e.g., 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature, yielding high purity products with yields around 88%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amine substrate | Piperidine or piperazine derivative | Target amine for protection |
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) | Boc protection of amine |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Facilitates carbamate formation |
| Coupling agent | 1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | Activates carboxyl group for coupling |
| Solvent | Dichloromethane (DCM) | Reaction medium |
| Temperature | Room temperature | Mild reaction conditions |
| Time | Overnight stirring | Reaction duration |
| Workup | Concentration and column chromatography | Purified Boc-protected product (88% yield) |
Alternative Photocatalytic Amination Methods
Recent advances in photocatalytic methods enable one-step synthesis of tert-butyl carbamate derivatives via visible light irradiation.
Example : A method for synthesizing tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate uses acridine salt as a photocatalyst under blue LED light irradiation in the presence of an oxidant (2,2,6,6-tetramethylpiperidine-N-oxide) and oxygen atmosphere. This method avoids heavy metals and hydrogen gas, is environmentally friendly, and achieves high yields (~95%).
While this exact method is for a related piperazine derivative, it suggests potential for adapting photocatalytic amination to tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate synthesis.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Substrates | 2-Aminopyridine, piperazine-1-tert-butyl formate | Amination under photocatalytic conditions |
| Photocatalyst | Acridine salt | Visible light catalyst |
| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide | Oxidative environment |
| Solvent | Anhydrous dichloroethane | Reaction medium |
| Atmosphere | Oxygen (O2) | Oxidative conditions |
| Light source | Blue LED irradiation (10 hours) | Energy source for photocatalysis |
| Workup | Filtration, concentration, column chromatography | High yield of target product (95%) |
Summary Table of Preparation Methods
Research Findings and Notes
The cyclopropanation step using dichlorocarbene is a well-established method for constructing cyclopropyl rings on nitrogen heterocycles, providing good regio- and stereoselectivity.
The conversion to ammonium salts facilitates further functionalization and improves compound stability.
Boc protection is essential for handling and purification, as well as for subsequent synthetic transformations.
Photocatalytic methods represent a promising green chemistry approach, reducing hazardous reagents and improving yields.
The literature currently lacks a fully detailed, single-step synthesis of this compound, but the combination of established cyclopropanation, amination, and protection steps forms the foundation of its preparation.
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate?
The synthesis typically involves sequential functionalization of the piperidine scaffold. A common approach starts with tert-butyl piperidine-1-carboxylate, which undergoes nucleophilic substitution with 1-aminocyclopropane derivatives. For example, tert-butyl chloroformate can react with 4-amino-piperidine intermediates under anhydrous conditions, followed by cyclopropane ring formation via [2+1] cycloaddition or strain-driven coupling reactions. Reaction optimization often requires inert atmospheres (e.g., nitrogen) and polar aprotic solvents like dichloromethane or THF .
Q. How is the compound characterized post-synthesis to confirm purity and structure?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, confirming substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 297.2) .
Q. What safety protocols are essential during handling?
- Respiratory/eye protection : Use N95 masks and goggles due to potential irritancy .
- Gloves : Nitrile gloves prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Temperature control : Lower temperatures (0–5°C) reduce unwanted side reactions during cyclopropane formation .
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
- In-situ monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Multi-technique validation : Cross-reference NMR, X-ray crystallography (using SHELXL for refinement ), and computational modeling (DFT calculations) to confirm stereochemistry.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE signals in crowded spectra .
Q. What computational methods assist in predicting biological activity or binding mechanisms?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like GPCRs or enzymes.
- Pharmacophore modeling : Identify critical functional groups (e.g., cyclopropane’s strain-enhanced reactivity) for activity .
Q. How to assess the compound’s potential pharmacological activity?
- In vitro assays :
- Radioligand binding : Measure affinity for serotonin or dopamine receptors .
- Antimicrobial testing : Use MIC assays against S. aureus or E. coli .
- ADME profiling : Evaluate metabolic stability via liver microsome assays and plasma protein binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability data?
- Reproducibility checks : Validate under controlled conditions (e.g., pH 7.4 buffer for solubility).
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis or oxidation products .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
